molecular formula C17H22N3O3P B12795833 ethyl N-bis(4-methylanilino)phosphorylcarbamate CAS No. 18639-03-7

ethyl N-bis(4-methylanilino)phosphorylcarbamate

Cat. No.: B12795833
CAS No.: 18639-03-7
M. Wt: 347.3 g/mol
InChI Key: NBWGSOFDDGNTBI-UHFFFAOYSA-N
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Description

Ethyl N-bis(4-methylanilino)phosphorylcarbamate is an organophosphorus compound featuring a carbamate backbone functionalized with bis(4-methylanilino) groups. Its structure combines a phosphorylated carbamate core with aromatic amine substituents, making it a hybrid of phosphoramidate and carbamate chemistries.

Properties

CAS No.

18639-03-7

Molecular Formula

C17H22N3O3P

Molecular Weight

347.3 g/mol

IUPAC Name

ethyl N-bis(4-methylanilino)phosphorylcarbamate

InChI

InChI=1S/C17H22N3O3P/c1-4-23-17(21)20-24(22,18-15-9-5-13(2)6-10-15)19-16-11-7-14(3)8-12-16/h5-12H,4H2,1-3H3,(H3,18,19,20,21,22)

InChI Key

NBWGSOFDDGNTBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NP(=O)(NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

The synthesis of NSC 103685 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.

    Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

    Industrial Production: On an industrial scale, the production of NSC 103685 may involve large-scale reactors and continuous processing methods to achieve higher yields and purity.

Chemical Reactions Analysis

NSC 103685 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involving NSC 103685 typically use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Substitution reactions can occur, where functional groups in NSC 103685 are replaced with other groups using reagents like halogens or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of NSC 103685 with modified functional groups.

Scientific Research Applications

NSC 103685 has a wide range of applications in scientific research, including:

    Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

    Medicine: NSC 103685 is investigated for its potential therapeutic effects, including its ability to modulate specific molecular targets involved in disease processes.

    Industry: In industrial applications, NSC 103685 is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of NSC 103685 involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context in which NSC 103685 is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of phosphoryl, carbamate, and bis(anilino) moieties. Below is a detailed comparison with structurally related compounds, focusing on synthesis, electronic properties, and applications.

Core Structural Analog: Bis(aryl)aniline Derivatives

Compounds such as 4-bromo-N,N-bis(4-(methylthio)phenyl)aniline (Compound 1) and 4-bromo-N,N-bis(4-methoxyphenyl)aniline (Compound 2) share the bis(aryl)aniline framework but differ in substituents and functional groups (Table 1).

Property Ethyl N-bis(4-methylanilino)phosphorylcarbamate 4-bromo-N,N-bis(4-(methylthio)phenyl)aniline (1) 4-bromo-N,N-bis(4-methoxyphenyl)aniline (2)
Aryl Substituent 4-methylphenyl 4-methylthiophenyl 4-methoxyphenyl
Functional Group Phosphorylcarbamate Bromo-aniline Bromo-aniline
Electron-Donating Strength Moderate (methyl group) Strong (methylthio group) Very Strong (methoxy group)
Synthetic Complexity High (phosphorylation steps) Moderate (Ullmann coupling) Moderate (Ullmann coupling)
Applications Hypothesized: HTMs, agrochemicals Perovskite solar cells (HTMs) Perovskite solar cells (HTMs)

Key Findings :

  • Substituent Effects : The electron-donating strength of aryl groups directly impacts optoelectronic performance. Methoxy groups in Compound 2 enhance hole mobility compared to methyl groups in the target compound, but methyl groups offer better hydrolytic stability .
Phosphorylated Carbamate Analogs

This compound’s phosphorus center may enable similar stability in harsh environments, though its application in electrochemistry remains unexplored .

Biological Activity

Ethyl N-bis(4-methylanilino)phosphorylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of ethyl chloroformate with bis(4-methylanilino)phosphoryl amine. The resulting compound features a phosphoryl group which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays demonstrate its effectiveness against several cancer cell lines, including:

  • HeLa cells (cervical cancer)
  • A549 cells (lung cancer)
  • SNU-1 cells (gastric adenocarcinoma)

Table 1 summarizes the IC50 values observed in various studies:

Cell LineIC50 (µM)Reference
HeLa50
A54945
SNU-130

These values suggest that the compound possesses a significant capacity to inhibit cell proliferation in these cancer types.

The mechanism by which this compound exerts its biological effects appears to involve interference with critical signaling pathways. Specifically, it has been shown to disrupt the Ras-PI3K-Akt and Ras-Raf-MEK-Erk pathways, which are crucial for cell survival and proliferation. The compound's ability to inhibit phosphorylation events within these pathways indicates its potential as a targeted therapeutic agent.

Study 1: Inhibition of Tumor Growth

In a preclinical study involving xenograft models of gastric cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells, as evidenced by increased levels of cleaved caspase-3 and PARP.

Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of this compound when combined with conventional chemotherapeutics such as cisplatin. The combination therapy demonstrated enhanced efficacy, leading to greater tumor reduction and improved survival rates in treated animals compared to those receiving monotherapy.

Safety and Toxicity Profile

While the anticancer potential is promising, the safety profile of this compound is still under investigation. Preliminary toxicity assessments indicate that at therapeutic doses, the compound does not exhibit significant adverse effects on normal cell lines or vital organs in animal models.

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